Aurora A inhibitor-9, also known as APIO-EE-9, is a synthetic compound that functions as an antagonist of Aurora kinases, specifically targeting Aurora A and Aurora B. These kinases are crucial for mitosis and are implicated in various cancers, making them significant targets for therapeutic interventions. APIO-EE-9 has shown promise in inhibiting the growth of esophageal cancer cells by inducing apoptosis and disrupting normal cell cycle progression.
APIO-EE-9 was identified through a screening process of an extensive compound library aimed at discovering novel Aurora kinase inhibitors. The compound's efficacy was evaluated using various esophageal cancer cell lines and patient-derived xenograft models, demonstrating its potential as a therapeutic agent against aggressive malignancies like esophageal cancer .
APIO-EE-9 falls under the classification of small molecule inhibitors, specifically designed to inhibit the activity of Aurora kinases. It is categorized as an antineoplastic agent due to its ability to impede tumor growth by targeting key regulatory proteins involved in cell division.
The synthesis of APIO-EE-9 involves several key steps, primarily focusing on the construction of its core structure through established organic synthesis techniques. The compound is synthesized using methods that include:
The synthesis process requires careful control of reaction conditions, including temperature, solvent choice, and catalyst selection, to ensure high yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the structure and assess purity.
APIO-EE-9 possesses a complex molecular structure characterized by multiple functional groups that facilitate its interaction with Aurora kinases. The specific arrangement of atoms within the molecule allows it to fit into the ATP-binding pocket of these kinases, effectively inhibiting their activity.
The molecular formula for APIO-EE-9 is C₁₅H₁₈N₄O₂S, with a molecular weight of approximately 318.39 g/mol. Its structural features include:
APIO-EE-9 undergoes specific chemical reactions when interacting with Aurora kinases. The primary reaction involves competitive inhibition at the ATP-binding site:
The effectiveness of APIO-EE-9 can be quantified using enzyme assays that measure kinase activity in the presence of varying concentrations of ATP and the inhibitor. These assays help determine the inhibitor's potency (IC₅₀ values) and its selectivity towards different Aurora isoforms.
The mechanism by which APIO-EE-9 exerts its effects involves several steps:
Studies have shown that treatment with APIO-EE-9 leads to significant changes in cell cycle dynamics, including an increase in cells arrested in specific phases (e.g., G2/M phase) due to impaired mitotic spindle formation.
APIO-EE-9 is typically presented as a solid with notable stability under standard laboratory conditions. Its solubility profile indicates moderate solubility in organic solvents but limited solubility in water.
Key chemical properties include:
These properties suggest that APIO-EE-9 can effectively penetrate cellular membranes to reach its target kinases.
APIO-EE-9 serves multiple roles in scientific research:
Aurora A kinase (AURKA) is a serine/threonine kinase with a conserved catalytic domain comprising an N-terminal domain, a C-terminal lobe, and a highly flexible activation loop. The catalytic domain features a bilobal architecture typical of protein kinases, with ATP binding occurring in the cleft between the two lobes. A critical structural element is the DFG motif (Asp-Phe-Gly), which alternates between "DFG-In" (active) and "DFG-Out" (inactive) conformations. Unlike many kinases, Aurora A activation by phosphorylation at Thr288 does not induce a population shift to the DFG-In state. Instead, spectroscopic studies reveal that phosphorylated Aurora A dynamically samples both DFG-In and DFG-Out states, with phosphorylation triggering a switch within the DFG-In subpopulation to a catalytically active substate [3]. This unique mechanism enhances kinase activity by 100-fold without stabilizing the DFG-In conformation [3].
Thr288 phosphorylation in the activation loop is the primary regulatory mechanism for Aurora A. This modification stabilizes the activation loop, facilitating substrate access to the catalytic cleft. Phosphorylation at Thr288 is catalyzed by autophosphorylation, often cofactor-enhanced (e.g., by TPX2 or Ajuba), and is reversed by protein phosphatase 6 (PP6) [5] [7]. Additional phosphorylation sites include Ser51, which inhibits APC/C-mediated degradation, and Ser215/Ser315, which suppress p53 activity [5] [9]. Aurora A also engages in regulatory interactions:
Table 1: Aurora A Regulatory Interactomes and Functional Consequences
Interactor | Binding Domain | Functional Outcome | Cancer Implication |
---|---|---|---|
TPX2 | N-terminal domain | Enhances autophosphorylation at Thr288; stabilizes spindle association | Overexpression linked to microtubule disruption in tumors |
Ajuba | LIM2-LIM3 domains | Stimulates Thr288 phosphorylation; promotes G2/M transition | Amplified in invasive breast cancer |
PP1 | Catalytic cleft | Dephosphorylates Thr288; balanced feedback regulates mitotic progression | Disruption correlates with malignant transformation |
BRCA1 | Kinase domain | Phosphorylation at Ser308 abrogates G2/M checkpoint | Loss of genomic integrity in breast/ovarian cancers |
Aurora A localizes to centrosomes during G2/M phases and governs centrosome maturation by recruiting γ-tubulin and other centrosomal proteins. It phosphorylates the centrosome protein TACC3 (Transforming Acidic Coiled-Coil 3), enabling microtubule stabilization and bipolar spindle formation [1] [9]. Inhibition of Aurora A induces unipolar spindles due to failed centrosome separation, while overexpression causes centrosome amplification—a hallmark of cancer cells [1] [4]. The Golgi apparatus further regulates Aurora A localization, ensuring timely centrosome maturation before mitotic entry [1].
Aurora A ensures accurate chromosomal segregation by phosphorylating substrates like Eg5 (kinesin-5) and Borealin. Eg5 phosphorylation facilitates spindle pole separation, while Borealin modulates the chromosomal passenger complex (CPC) [4] [7]. Dysregulation leads to:
AURKA gene amplification (chromosome 20q13) occurs in 40–50% of breast, colorectal, bladder, and ovarian cancers. Transcriptional upregulation by FOXM1, E4TF1, and nuclear EGFR/STAT5 complexes further elevates expression in tumors [5]. Aurora A overexpression is detectable in >75% of hematologic malignancies (e.g., acute myeloid leukemia [AML], non-Hodgkin lymphoma), correlating with poor survival [1] [8].
Table 2: Aurora A Expression Across Cancers (TCGA Database Analysis) [5]
Cancer Type | Median log2(TPM+1) | Overexpression vs. Normal | Prognostic Impact |
---|---|---|---|
Rectal adenocarcinoma (READ) | 5.329 | 8.1-fold increase | Reduced overall survival |
Diffuse large B-cell lymphoma (DLBC) | 6.525 | 6.9-fold increase | Shorter remission duration |
Breast invasive carcinoma (BRCA) | 4.872 | 5.3-fold increase | Metastasis-free survival predictor |
Liver hepatocellular carcinoma (LIHC) | 3.941 | 4.7-fold increase | Linked to vascular invasion |
Aurora A drives tumor progression through:
Table 3: Aurora A Inhibitor-9 Chemical Profile [10]
Property | Value |
---|---|
IUPAC Name | 6-((4-((Z)-((Z)-2-((4-Ethylphenyl)imino)-3-methyl-4-oxothiazolidin-5-ylidene)methyl)pyridin-2-yl)amino)nicotinic acid |
Molecular Weight | 459.52 g/mol |
Formula | C₂₄H₂₁N₅O₃S |
SMILES | O=C(O)C1=CN=C(NC2=NC=CC(/C=C(S/C(N3C)=N\C4=CC=C(CC)C=C4)/C3=O)=C2)C=C1 |
Solubility | DMSO |
Storage | -20°C (long term) |
Purity | >98% |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3